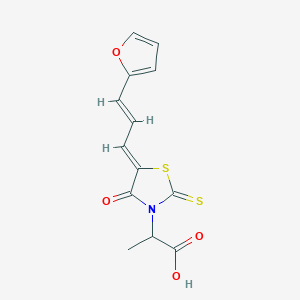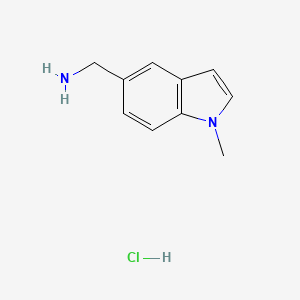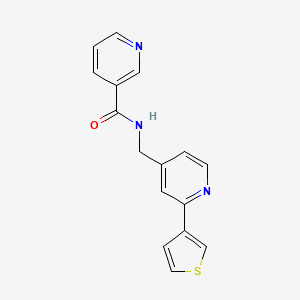
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide, also known as TPN-22, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. TPN-22 has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is not fully understood, but it is thought to involve the inhibition of signaling pathways involved in inflammation and immune response. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor involved in the expression of pro-inflammatory cytokines. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide also inhibits the activation of STAT3, a transcription factor involved in the immune response.
Biochemical and Physiological Effects:
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been shown to inhibit the proliferation of cancer cells. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is its specificity for certain signaling pathways, making it a useful tool for studying the mechanisms involved in inflammation and immune response. However, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's mechanism of action is not fully understood, and its effects may vary depending on the cell type and context. Additionally, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's effectiveness may be limited by its pharmacokinetic properties, such as its stability and bioavailability.
Future Directions
There are several potential future directions for research on N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide. One area of research could focus on optimizing N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's pharmacokinetic properties to improve its effectiveness as a therapeutic agent. Another area of research could focus on investigating N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's potential for the treatment of neurodegenerative diseases. Additionally, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's anti-cancer properties could be further explored, with researchers investigating its potential as a cancer therapy. Overall, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide is a promising compound with potential applications in a variety of therapeutic areas.
Synthesis Methods
The synthesis of N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide involves several steps, starting with the preparation of 2-(thiophen-3-yl)pyridine-4-carbaldehyde. This intermediate is then reacted with nicotinamide and a reducing agent to form the final product, N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide. The synthesis process has been optimized to improve yield and purity, making N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide readily available for research purposes.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide's anti-inflammatory properties. Studies have shown that N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide can inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of many diseases. N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide has also been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(13-2-1-5-17-10-13)19-9-12-3-6-18-15(8-12)14-4-7-21-11-14/h1-8,10-11H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITSQEUDNNMOIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B3000048.png)
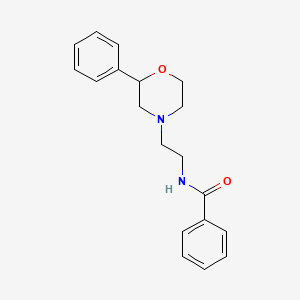
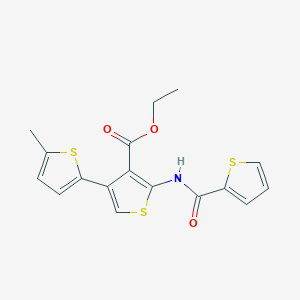

![5-((3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3000053.png)
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B3000059.png)
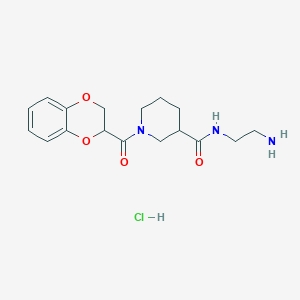
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)

![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
![2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B3000065.png)
![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)
